1-(3-Bromoquinolin-6-yl)ethanone

Boiling point Thermal stability Purification

1-(3-Bromoquinolin-6-yl)ethanone (CAS 1150618-23-7) is a heterocyclic ketone belonging to the haloquinoline class, with molecular formula C11H8BrNO and molecular weight 250.09 g/mol. The compound features a bromine atom at the quinoline 3-position and an acetyl group at the 6-position, making it a bifunctional synthetic intermediate.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 1150618-23-7
Cat. No. B1497852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromoquinolin-6-yl)ethanone
CAS1150618-23-7
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC(=CN=C2C=C1)Br
InChIInChI=1S/C11H8BrNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3
InChIKeyAYEUSAZLYWJBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromoquinolin-6-yl)ethanone (CAS 1150618-23-7) – Procurement-Grade Brominated Quinoline Ketone Intermediate


1-(3-Bromoquinolin-6-yl)ethanone (CAS 1150618-23-7) is a heterocyclic ketone belonging to the haloquinoline class, with molecular formula C11H8BrNO and molecular weight 250.09 g/mol . The compound features a bromine atom at the quinoline 3-position and an acetyl group at the 6-position, making it a bifunctional synthetic intermediate. It is commercially available from multiple global suppliers at purities of 95–98% (typically 97–98% from major vendors) and is supplied as a solid at room temperature .

Why Generic Substitution Is Not Viable for 1-(3-Bromoquinolin-6-yl)ethanone in Research and Industrial Synthesis


1-(3-Bromoquinolin-6-yl)ethanone cannot be indiscriminately replaced by other 3-bromoquinoline derivatives or positional isomers because its value is defined by the precise regiochemical arrangement of bromine at C3 and acetyl at C6. Replacing the bromine with chlorine (e.g., 1-(3-chloroquinolin-6-yl)ethanone) alters cross-coupling reactivity due to the lower bond dissociation energy and greater polarizability of C–Br versus C–Cl . Omitting the acetyl group (as in 3-bromoquinoline) removes the ketone handle required for condensation, reductive amination, or heterocycle formation. Shifting the bromine to other positions (e.g., 4-bromoquinoline or 6-bromoquinoline) changes the electronic landscape of the quinoline ring, affecting both regioselectivity in cross-coupling [1] and the compound's ADME-predictive properties . The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 1-(3-Bromoquinolin-6-yl)ethanone vs. Closest Analogs


Boiling Point Elevation: 1-(3-Bromoquinolin-6-yl)ethanone vs. 3-Bromoquinoline – Purification and Thermal Stability Implications

The presence of the 6-acetyl group raises the predicted boiling point of 1-(3-bromoquinolin-6-yl)ethanone by approximately 75 °C compared to the parent scaffold 3-bromoquinoline. This directly impacts distillation-based purification strategies and thermal stability during high-temperature reactions [1]. The 3-bromoquinoline baseline was selected because it represents the simplest commercially available bromoquinoline scaffold lacking the 6-acetyl substituent and is the most direct comparator for assessing the acetyl group's contribution to physicochemical properties.

Boiling point Thermal stability Purification Distillation

Lipophilicity Modulation: Consensus LogP Reduction by 6-Acetyl Substitution Relative to 3-Bromoquinoline

The 6-acetyl group in 1-(3-bromoquinolin-6-yl)ethanone reduces the consensus logP by approximately 0.4 log units relative to 3-bromoquinoline. This shift has tangible consequences for reversed-phase chromatography retention times, aqueous solubility, and in silico ADME predictions — all relevant to downstream medicinal chemistry workflows . The 3-bromoquinoline baseline is the most appropriate comparator because it isolates the contribution of the 6-acetyl substituent to lipophilicity without confounding effects from other ring modifications.

LogP Lipophilicity ADME Drug-likeness Chromatography

Topological Polar Surface Area (TPSA) Differentiation: Impact on Membrane Permeability and Oral Bioavailability Predictions

The acetyl group at C6 increases the topological polar surface area (TPSA) by 17.07 Ų relative to 3-bromoquinoline. This parameter is critical for predicting blood-brain barrier (BBB) penetration and oral absorption according to established drug-likeness rules (Veber and Egan filters) . 3-Bromoquinoline serves as the appropriate baseline because it possesses the identical bromoquinoline core and represents the minimal scaffold from which TPSA expansion by the 6-acetyl group can be cleanly isolated.

TPSA Polar surface area Blood-brain barrier Oral bioavailability Drug design

Halogen-Dependent Reactivity: C–Br vs. C–Cl Cross-Coupling Competence in 3-Haloquinoline-6-yl Ethanone Series

The C3–Br bond in 1-(3-bromoquinolin-6-yl)ethanone is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the C3–Cl bond in the chloro analog 1-(3-chloroquinolin-6-yl)ethanone, due to the difference in carbon–halogen bond dissociation energies (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) . This is a well-established class-level inference for aryl halides in cross-coupling chemistry and is corroborated by vendor technical literature noting superior reactivity of bromoquinolines in Suzuki couplings . The chloro analog was selected as the comparator because it is the only commercially available compound with an identical substitution pattern (3-halo, 6-acetyl) differing solely in the halogen identity.

Suzuki coupling Cross-coupling C-Br reactivity Bond dissociation energy Pd catalysis

Orthogonal Synthetic Utility: Dual Reactive Handles (C3-Br + C6-Acetyl) Enable Sequential Derivatization Without Protecting Group Strategies

1-(3-Bromoquinolin-6-yl)ethanone uniquely combines two chemically orthogonal reactive sites on a single quinoline scaffold: an aryl bromide at C3 for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and a ketone at C6 for carbonyl chemistry (reductive amination, Wittig olefination, hydrazone/oxime formation, Grignard addition) [1]. Neither the parent 3-bromoquinoline (lacks the C6 handle), nor 3-bromoquinolin-6-yl acetate (C6 ester with different reactivity and stability), nor 3-bromoquinoline-6-carbaldehyde (C6 aldehyde with different chemo-selectivity) provides this identical orthogonal pairing. The comparator selection rationale is that each analog offers only one reactive site or a differently reactive C6 functional group, making the target compound the only member of this set with a ketone–bromide orthogonal pair.

Orthogonal reactivity Sequential derivatization Bifunctional scaffold Chemoselectivity Late-stage functionalization

Vendor Purity Benchmarking: 1-(3-Bromoquinolin-6-yl)ethanone vs. 3-Bromoquinoline – Procurement-Grade Quality Comparison

Commercially available 1-(3-bromoquinolin-6-yl)ethanone is offered at 97–98% purity with analytical documentation (NMR, HPLC, GC) by multiple established suppliers, including Fluorochem (98%) , Bidepharm (97%) , and Sigma-Aldrich/ChemScene (98%) . While the absolute purity values are comparable to those of the simpler 3-bromoquinoline (98%, Bidepharm ), the unit pricing reflects the additional synthetic complexity of the acetylated derivative. 3-Bromoquinoline was chosen as the comparator because it is the most logical alternative that a researcher might consider substituting when only a bromoquinoline core is needed, and understanding the purity–cost trade-off is essential for procurement decisions.

Purity Supplier comparison Quality control Procurement Batch consistency

Procurement-Relevant Application Scenarios for 1-(3-Bromoquinolin-6-yl)ethanone


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling at the C3 Aryl Bromide

The C3 bromine atom serves as a competent electrophilic partner for Pd(0)-catalyzed Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids, enabling the introduction of diverse (hetero)aromatic groups at the quinoline 3-position. This is the most commonly exploited reactivity mode for 3-bromoquinoline derivatives [1], and the pre-installed 6-acetyl group remains intact during cross-coupling, allowing subsequent ketone-directed derivatization. Procurement of the bromo (rather than chloro) analog ensures faster oxidative addition and higher coupling yields under standard conditions .

Ketone-Directed Derivatization for Heterocycle Synthesis

The 6-acetyl group can undergo reductive amination (to yield 6-(1-aminoethyl)quinoline derivatives), Claisen condensation, hydrazone/oxime formation, or α-halogenation followed by nucleophilic displacement. These transformations are orthogonal to the C3 bromide and enable the sequential construction of complex quinoline-based heterocycles. This dual-reactivity profile, where C3–Br cross-coupling is followed by C6 ketone modification (or vice versa), is not available with the simpler 3-bromoquinoline scaffold [2].

Building Block for Kinase Inhibitor and Antiviral Agent Scaffolds

Quinoline cores are privileged scaffolds in kinase inhibitor design (e.g., EGFR, PI3K) and antiviral research (e.g., HCV NS5A/NS5B inhibitors) . 1-(3-Bromoquinolin-6-yl)ethanone provides a strategically functionalized entry point into these chemical spaces, where the C3 position can be elaborated with pharmacophoric groups via cross-coupling while the C6 acetyl can be converted to amides, amines, or heterocycles that modulate target engagement and physicochemical properties. The compound's predicted ADME profile (moderate logP 2.63, TPSA 29.96 Ų, BBB permeant) makes it a suitable starting point for lead-like compound libraries.

Intermediate for Bromo-Substituted Quinoline HCV Agent Synthesis

Patent literature (e.g., Boehringer Ingelheim JP5647673B2 / US20120165534A1) describes bromo-substituted quinolines of formula (I) — where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl — as intermediates for preparing agents for the treatment of hepatitis C viral (HCV) infections [3]. 1-(3-Bromoquinolin-6-yl)ethanone, bearing a bromine at C3 and an acetyl group at C6, falls within the structural scope of these intermediates and can be further elaborated via C3 cross-coupling to generate the aryl/heteroaryl-substituted quinolines claimed in this patent class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromoquinolin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.